Methyl (E)-3-ethoxyprop-2-enoate
Overview
Description
Methyl (E)-3-ethoxyprop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as methyl acrylate ethyl ester, and it is widely used in the synthesis of polymers, resins, and coatings. In
Mechanism of Action
The mechanism of action of Methyl (E)-3-ethoxyprop-2-enoate is not fully understood. However, it is known to undergo free radical polymerization, which leads to the formation of long chains of polymers. The polymerization process takes place in the presence of initiators such as peroxides or azo compounds.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. However, it can be harmful if ingested or inhaled in large quantities. It can cause irritation to the eyes, skin, and respiratory system.
Advantages and Limitations for Lab Experiments
Methyl (E)-3-ethoxyprop-2-enoate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized in the lab. It is also highly reactive and can be used to produce a wide range of polymers and resins. However, it has some limitations as well. It is highly flammable and can be hazardous if not handled properly. It can also cause irritation to the skin and eyes.
Future Directions
Methyl (E)-3-ethoxyprop-2-enoate has several potential future directions. It can be used in the production of new and advanced polymers and resins that have improved properties such as increased strength, durability, and resistance to heat and chemicals. It can also be used in the production of new materials such as nanocomposites and smart materials. Furthermore, it can be used in the development of new drug delivery systems and biomedical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has numerous scientific research applications. It is widely used in the synthesis of polymers, resins, and coatings. It has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, and it is expected to play a significant role in the development of new materials and applications in the future.
Scientific Research Applications
Methyl (E)-3-ethoxyprop-2-enoate has numerous scientific research applications. It is commonly used in the synthesis of polymers and resins. It is also used as a monomer in the production of acrylic polymers, which are widely used in the production of paints, adhesives, and coatings. This compound is also used as a crosslinking agent in the production of thermosetting resins, which are used in the production of composites and laminates.
properties
IUPAC Name |
methyl (E)-3-ethoxyprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHJGDKGXVOYKU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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